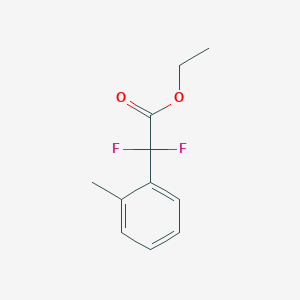

Ethyl 2,2-difluoro-(2-methylphenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJHEHGTSULBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673115 | |

| Record name | Ethyl difluoro(2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698378-71-1 | |

| Record name | Ethyl difluoro(2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2,2-difluoro-(2-methylphenyl)acetate

Abstract

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The α,α-difluoro-α-aryl acetate moiety, in particular, represents a valuable structural motif. This guide provides a detailed technical overview of robust and efficient synthetic pathways to Ethyl 2,2-difluoro-(2-methylphenyl)acetate, a key building block for pharmaceutical and agrochemical research. We will explore two primary, field-proven strategies: Palladium-Catalyzed Cross-Coupling and a modified Reformatsky-type Nucleophilic Addition. The discussion emphasizes the mechanistic rationale behind procedural choices, providing researchers with the foundational knowledge to adapt and optimize these methods for their specific applications.

Introduction: The Significance of the α,α-Difluoro-α-Aryl Acetate Scaffold

The difluoromethyl group (CF2H) is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor while enhancing membrane permeability.[1] When positioned alpha to an aryl ring and an ester, as in the target molecule, it creates a chiral center (if the aryl ring is unsymmetrically substituted at the ortho positions) with unique steric and electronic properties. This compound serves as a critical intermediate for accessing more complex molecules where these properties can be leveraged to modulate biological activity. The synthesis of such compounds, however, requires specialized methods to control the formation of the crucial carbon-carbon bond between the aromatic ring and the difluoroacetyl group.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound reveals two primary bond disconnections that form the basis of our strategic approach. The most intuitive disconnection is the C-C bond between the aromatic ring and the α-carbon of the acetate moiety.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads us to two distinct forward-synthetic strategies:

-

Pathway 1: A palladium-catalyzed cross-coupling reaction between an enolate derived from ethyl difluoroacetate and an activated aryl electrophile, such as 2-bromotoluene.

-

Pathway 2: The reaction of a 2-methylphenyl nucleophile (e.g., a Grignard or organozinc reagent) with an electrophilic source of the "CF2COOEt" group.

Pathway 1: Palladium-Catalyzed α-Arylation of Ethyl Difluoroacetate

This modern approach leverages the power of transition metal catalysis to construct the key C-C bond with high efficiency. The strategy involves the reaction between an aryl halide and a pre-formed or in situ-generated enolate of ethyl difluoroacetate.

Mechanistic Rationale

The catalytic cycle, a cornerstone of modern cross-coupling chemistry, is believed to proceed through three key stages: oxidative addition, deprotonation/transmetalation, and reductive elimination.[2]

Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required to initiate the cycle. Air- and moisture-stable Pd(II) precatalysts are often used, which are reduced to Pd(0) in situ.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, Buchwald-type ligands) are critical. They promote the rate-limiting reductive elimination step and stabilize the catalytic species.[2]

-

Base: A strong, non-nucleophilic base (e.g., NaHMDS, LiHMDS, NaOtBu) is necessary to deprotonate the ethyl difluoroacetate, forming the reactive enolate nucleophile. The pKa of the α-proton is significantly lowered by the two fluorine atoms and the ester group.

-

Solvent: Anhydrous, aprotic polar solvents like THF, Dioxane, or Toluene are used to ensure the stability of the catalyst, base, and enolate.

Detailed Experimental Protocol

Reaction: α-Arylation of Ethyl Difluoroacetate with 2-Bromotoluene

Materials & Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 2-Bromotoluene | 171.04 | 10.0 | 1.0 |

| Ethyl difluoroacetate | 124.09 | 15.0 | 1.5 |

| Pd(OAc)2 | 224.50 | 0.2 | 0.02 |

| RuPhos | 466.56 | 0.4 | 0.04 |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.37 | 18.0 | 1.8 |

| Anhydrous Toluene | - | 50 mL | - |

Procedure:

-

Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (45 mg, 0.2 mmol) and RuPhos (187 mg, 0.4 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by 2-bromotoluene (1.21 mL, 10.0 mmol) and ethyl difluoroacetate (1.65 mL, 15.0 mmol).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add solid NaHMDS (3.30 g, 18.0 mmol) portion-wise over 10 minutes. Caution: The addition may be exothermic.

-

Reaction: Remove the ice bath and heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction by slowly adding 50 mL of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, typically starting from 98:2) to yield the pure product.

Pathway 2: Reformatsky-Type Nucleophilic Addition

This classical organometallic approach involves the formation of a 2-methylphenyl nucleophile, which then attacks an electrophilic difluoroacetate equivalent. The Reformatsky reaction itself typically involves forming an organozinc reagent from an α-halo ester which then attacks a carbonyl.[3][4] A more direct approach for this target is to reverse the roles of nucleophile and electrophile.

Mechanistic Rationale

This pathway is a two-step process:

-

Formation of the Organometallic Reagent: 2-bromotoluene is converted into a more nucleophilic species, such as a Grignard reagent (2-methylphenylmagnesium bromide) or an organozinc reagent. This requires strictly anhydrous conditions to prevent quenching of the highly reactive organometallic intermediate.

-

Nucleophilic Attack: The generated 2-methylphenyl nucleophile attacks an appropriate electrophilic difluoroacetate source. A suitable electrophile would be ethyl bromodifluoroacetate or ethyl iododifluoroacetate, where the aryl nucleophile displaces the halide.

Caption: Workflow for nucleophilic addition pathway.

Causality Behind Experimental Choices:

-

Metal: Magnesium turnings are used for Grignard reagent formation. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction on the metal surface.

-

Solvent: Anhydrous diethyl ether or THF is essential. These solvents solvate the magnesium cation, stabilizing the Grignard reagent and preventing its decomposition.

-

Electrophile: Ethyl bromodifluoroacetate or iododifluoroacetate serves as the electrophilic partner. The iodo- version is more reactive, allowing for milder reaction conditions.[5][6]

-

Temperature Control: Grignard formation is exothermic and must be controlled. The subsequent nucleophilic attack is often performed at low temperatures to prevent side reactions, such as elimination or self-condensation of the ester.

Detailed Experimental Protocol

Reaction: Grignard-based Synthesis of this compound

Materials & Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Magnesium Turnings | 24.31 | 12.0 | 1.2 |

| 2-Bromotoluene | 171.04 | 10.0 | 1.0 |

| Ethyl bromodifluoroacetate | 202.98 | 10.0 | 1.0 |

| Anhydrous Diethyl Ether | - | 60 mL | - |

| Iodine | 253.81 | 1 crystal | catalytic |

Procedure:

-

Setup: Place magnesium turnings (292 mg, 12.0 mmol) and a small crystal of iodine in an oven-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with argon.

-

Grignard Initiation: Add 10 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 2-bromotoluene (1.21 mL, 10.0 mmol) in 20 mL of anhydrous diethyl ether. Add ~1-2 mL of this solution to the magnesium suspension. Gentle warming may be required to initiate the reaction (disappearance of iodine color, bubble formation).

-

Grignard Formation: Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Nucleophilic Reaction: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

-

Electrophile Addition: Prepare a solution of ethyl bromodifluoroacetate (1.35 mL, 10.0 mmol) in 30 mL of anhydrous diethyl ether and add it dropwise to the cold Grignard reagent over 30 minutes.

-

Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Workup & Purification: Follow steps 6-10 from the Pathway 1 protocol.

Safety and Handling

-

Organometallic Reagents: Grignard reagents and strong bases like NaHMDS are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Fluorinated Compounds: While generally stable, some fluorinated reagents can be corrosive or toxic. Consult the Safety Data Sheet (SDS) for each specific compound before use.

Conclusion

The synthesis of this compound can be successfully achieved via multiple robust pathways. The Palladium-Catalyzed α-Arylation represents a modern, highly efficient, and functional-group-tolerant method, making it ideal for complex molecule synthesis in drug discovery. The Grignard-based Nucleophilic Addition offers a more classical, cost-effective alternative that is well-suited for larger-scale preparations, provided that stringent anhydrous conditions are maintained. The choice of method will ultimately depend on the specific requirements of the research project, including scale, available equipment, and the need for functional group compatibility.

References

-

Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing).[5][6]

-

Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups - Accounts of Chemical Research (ACS Publications).[7]

-

Recent developments in the asymmetric Reformatsky-type reaction - PMC - PubMed Central.[3]

-

Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers - ACS Publications.[8]

-

Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers - PubMed.[9]

-

Electrophilic fluorination - Wikipedia.[10]

-

Electrophilic fluorination - Grokipedia.[11]

-

Electrophilic Fluorinating Reagent Research Articles - R Discovery.[12]

-

A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3 - ResearchGate.[13]

-

CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC - PubMed Central.[14]

-

Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Alfa Chemistry.[15]

-

Methods of nucleophilic difluoromethylation - ResearchGate.[16]

-

Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process - PubMed.[17]

-

Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes - Journal of the American Chemical Society.[2]

-

Organic Syntheses Procedure: α-Trifluoromethylation of α,β-Unsaturated Ketones.[18]

-

Reformatsky Reaction - NROChemistry.[4]

-

Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC - NIH.[1]

-

Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem.[19]

Sources

- 1. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. orgsyn.org [orgsyn.org]

- 19. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2,2-difluoro-(2-methylphenyl)acetate (CAS 698378-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant interest as a bioisostere for carbonyl groups, ethers, and other functionalities. This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-(2-methylphenyl)acetate, a valuable fluorinated building block for the synthesis of novel therapeutics. This compound, bearing the CAS number 698378-71-1, combines the advantageous properties of the difluoroacetate moiety with the steric and electronic influence of an ortho-methylated phenyl ring, making it a versatile intermediate in drug discovery programs.[1]

This guide will delve into the synthesis, characterization, and potential applications of this compound, providing detailed protocols and expert insights to facilitate its use in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 698378-71-1 | [2] |

| Molecular Formula | C₁₁H₁₂F₂O₂ | [2] |

| Molecular Weight | 214.21 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (predicted) | General observation for similar compounds |

| Boiling Point | Not explicitly reported, but expected to be >200 °C | Inferred from similar structures |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc) | General chemical knowledge |

Synthesis of this compound: The Reformatsky Reaction

The primary synthetic route to α,α-difluoro-α-arylacetates such as this compound is the Reformatsky reaction. This classical organozinc-mediated reaction involves the coupling of an α-haloester with a carbonyl compound. In this case, the key precursors are 2-methylbenzaldehyde and ethyl bromodifluoroacetate.

Reaction Causality and Mechanistic Insights

The Reformatsky reaction is favored for this transformation due to the relatively mild reaction conditions and the tolerance of a wide range of functional groups. The organozinc reagent, often referred to as a Reformatsky enolate, is less basic and less reactive than the corresponding lithium or magnesium enolates, which prevents side reactions such as self-condensation of the ester.

The reaction proceeds through the following key steps:

-

Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate to form the organozinc intermediate. This step is often initiated by the addition of a small amount of an activating agent like iodine.

-

Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of 2-methylbenzaldehyde.

-

Hydrolysis: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester, which in the case of gem-difluoro compounds, is the final product as dehydration is not facile.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Reformatsky reaction.[3]

Materials:

-

2-Methylbenzaldehyde

-

Ethyl bromodifluoroacetate

-

Zinc dust, activated

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents). Briefly heat the flask under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Add a crystal of iodine.

-

Reaction Setup: Add anhydrous THF to the flask.

-

Initiation: In the dropping funnel, prepare a solution of 2-methylbenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color.

-

Addition: Once the reaction has initiated, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Workup: Cool the reaction mixture to room temperature and then quench by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[4]

Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy

-

Ethyl group: A triplet at approximately 1.3 ppm (3H, -CH₂CH₃) and a quartet at approximately 4.3 ppm (2H, -CH₂CH₃).

-

Methyl group: A singlet at approximately 2.4 ppm (3H, Ar-CH₃).

-

Aromatic protons: A multiplet in the range of 7.2-7.5 ppm (4H, Ar-H).

¹³C NMR Spectroscopy

-

Ethyl group: Resonances around 14 ppm (-CH₂CH₃) and 63 ppm (-CH₂CH₃).

-

Methyl group: A resonance around 20 ppm (Ar-CH₃).

-

Difluorinated carbon: A triplet centered around 115 ppm (¹JCF ≈ 250 Hz).

-

Aromatic carbons: Multiple signals in the aromatic region (125-140 ppm).

-

Carbonyl carbon: A triplet around 164 ppm (²JCF ≈ 33 Hz).

¹⁹F NMR Spectroscopy

-

A singlet is expected in the region of -90 to -110 ppm.

Mass Spectrometry

-

Expected [M]+: m/z = 214.08.

-

Common Fragmentation Patterns: Loss of the ethoxy group (-OCH₂CH₃), loss of the entire ester group (-COOCH₂CH₃), and fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

-

C=O stretch: A strong absorption band around 1760-1780 cm⁻¹.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-O stretch: An absorption band around 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate for the introduction of the difluoro-(2-methylphenyl)acetyl moiety into more complex molecules. This structural motif is of particular interest in medicinal chemistry for several reasons:

-

Metabolic Stability: The gem-difluoro group can block metabolic oxidation at the benzylic position, a common site of drug metabolism. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

-

Lipophilicity and Permeability: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Conformational Control: The steric bulk of the ortho-methyl group can influence the conformation of the molecule, potentially leading to improved binding to a biological target.

-

Bioisosteric Replacement: The difluoroacetyl group can act as a non-hydrolyzable bioisostere of a labile ester or amide functionality, improving the stability of the parent molecule.

While specific examples of marketed drugs containing the this compound fragment are not readily identifiable, this building block is of high value in the synthesis of novel compounds for various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. Its utility lies in the ability to fine-tune the properties of lead compounds during the drug discovery and development process.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in drug discovery and medicinal chemistry. Its synthesis via the Reformatsky reaction is a reliable and scalable method. The unique combination of the gem-difluoro group and the ortho-methylated phenyl ring allows for the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides the foundational knowledge for the effective synthesis, characterization, and application of this important intermediate, empowering researchers to leverage its potential in the development of next-generation therapeutics.

References

-

Organic Syntheses. Organic Syntheses Procedure. [Online] Available at: [Link]

-

NROChemistry. Reformatsky Reaction. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. [Online] Available at: [Link]

- Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. [No specific source name in search result]. [Online]

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Online] Available at: [Link]

Sources

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 4. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 2,2-difluoro-(2-methylphenyl)acetate for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of Ethyl 2,2-difluoro-(2-methylphenyl)acetate. We will delve into the core attributes of this fluorinated building block, providing field-proven insights into its strategic value in modern pharmaceutical research.

Introduction: The Strategic Importance of Fluorination in Drug Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine-containing substituents can profoundly modulate a compound's physicochemical and pharmacological profile, including its metabolic stability, binding affinity, lipophilicity, and membrane permeability[1][2]. The gem-difluoromethylene (CF₂) group, in particular, has emerged as a highly valuable motif. It can act as a non-hydrolyzable bioisostere of a carbonyl or hydrated carbonyl group, offering a powerful tool to enhance a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties[1][3]. This compound is a key building block that provides access to this critical functional group, enabling its strategic placement in complex molecular architectures.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and drug discovery.

Key Properties Summary

The essential quantitative data for this compound are summarized below. While exhaustive experimental data for this specific molecule is not widely published, the properties of the closely related Ethyl 2,2-difluoro-2-phenylacetate provide a reliable benchmark for expected behavior[4].

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₂O₂ | |

| Molecular Weight | 214.2 g/mol | |

| CAS Number | 698378-71-1 | |

| Physical Form | Liquid (Expected) | Inferred from related compounds[5] |

| Purity | ≥95% (Typical) | |

| Storage | Room temperature, sealed in dry conditions |

Part 2: Synthesis and Mechanistic Rationale

While multiple pathways to α,α-difluoroesters exist, the Reformatsky reaction offers a robust and well-established method for the synthesis of related β-hydroxy-α,α-difluoroesters, which are direct precursors or analogues. This section outlines a representative, self-validating protocol for a similar transformation.

Representative Synthesis: A Reformatsky-Type Approach

The Reformatsky reaction is an organometallic reaction that couples aldehydes or ketones with α-halo esters using metallic zinc[6][7]. The key advantage of using zinc is that the resulting organozinc enolate is less reactive than corresponding lithium or magnesium enolates, which prevents undesired side reactions like self-condensation of the ester[7][8].

This protocol describes the reaction of 2-methylbenzaldehyde with ethyl bromodifluoroacetate to yield an intermediate that, after dehydration, would produce a structure closely related to the target compound.

Experimental Protocol

Objective: To synthesize Ethyl 3-hydroxy-2,2-difluoro-3-(2-methylphenyl)propanoate via a zinc-mediated Reformatsky reaction.

Materials:

-

Activated Zinc dust (5.0 eq)

-

Iodine (catalytic amount, ~0.1 eq)

-

Anhydrous Toluene

-

Ethyl bromodifluoroacetate (2.0 eq)

-

2-Methylbenzaldehyde (1.0 eq)

-

1M Hydrochloric Acid (for workup)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Activation of Zinc: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add activated zinc dust (5.0 eq) and a crystal of iodine. Add anhydrous toluene.

-

Initiation: Heat the suspension to reflux for 5-10 minutes under a nitrogen atmosphere until the iodine color disappears, indicating zinc activation. Cool the mixture to room temperature.

-

Reagent Addition: To the activated zinc suspension, add ethyl bromodifluoroacetate (2.0 eq) via syringe. A gentle exotherm may be observed.

-

Aldehyde Addition: Add a solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous toluene dropwise to the mixture.

-

Reaction: Stir the resulting mixture at 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed[9].

-

Aqueous Workup: Cool the reaction to 0 °C using an ice bath. Quench the reaction by slowly adding 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired β-hydroxy ester[6][9].

Workflow Diagram: Reformatsky-Type Synthesis

Caption: Representative workflow for a Reformatsky-type synthesis.

Part 3: Applications in Drug Discovery & Development

The true value of this compound lies in its role as a precursor to molecules containing the gem-difluoroaryl moiety. This structural motif is a powerful tool for lead optimization in drug discovery.

The Gem-Difluoro Group as a Bioisostere

A primary application of the CF₂ group is as a bioisostere for a carbonyl (C=O) group. This substitution has several profound and advantageous consequences:

-

Metabolic Stability: A common route of metabolic degradation for many drugs is the oxidation or reduction of a ketone. Replacing the carbonyl with a chemically inert CF₂ group effectively blocks this metabolic pathway, increasing the compound's half-life and bioavailability[1].

-

Modulation of Physicochemical Properties: The CF₂ group is highly lipophilic and strongly electron-withdrawing. This can alter the molecule's overall lipophilicity (LogP), membrane permeability, and the acidity (pKa) of adjacent functional groups, thereby fine-tuning its ADME profile and target engagement[2][3].

-

Conformational Control: The presence of fluorine atoms can introduce conformational constraints or preferences in a molecule, which can lock it into a more bioactive conformation for its target protein, potentially increasing potency and selectivity[10].

Logical Diagram: Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of a ketone with a gem-difluoro group.

Part 4: Analytical Characterization

Rigorous analytical confirmation is essential. While a specific spectrum for this compound is not publicly available, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like Ethyl 2,2-difluoro-2-phenylacetate[4].

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group (CH₃ and CH₂), a singlet for the methyl group on the phenyl ring, and a series of multiplets in the aromatic region corresponding to the protons on the 2-methylphenyl ring.

-

¹³C NMR: Signals for the ethyl ester carbons, the methyl carbon, the aromatic carbons, and a characteristic triplet for the CF₂ carbon due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A singlet is expected as the two fluorine atoms are chemically equivalent and not coupled to any nearby protons. The chemical shift would be indicative of a benzylic CF₂ group.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of 214.2. Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block for overcoming common challenges in drug discovery. Its ability to introduce the metabolically robust and electronically influential gem-difluoromethylene group makes it a valuable asset for any research program focused on developing next-generation therapeutics. The synthetic methodologies are accessible, and the potential benefits for improving the "drug-like" properties of lead compounds are significant and well-documented in the field of medicinal chemistry.

References

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Chem Sci. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

-

Grygorenko, O. O. et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

Grygorenko, O. O. et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). Available at: [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoro-2-phenylacetate. National Center for Biotechnology Information. Available at: [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Available at: [Link]

- Sato, K. et al. (2005). The simple and selective synthesis of 3-amino-2,2-difluorocarboxylic esters and difluoro-β-lactams using ethyl bromodifluoroacetate in the presence of rhodium catalyst. Tetrahedron Letters, 46(28), 4849-4851.

-

Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]

-

Cozzi, P. G. (2010). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 6, 1093-1113. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

"Ethyl 2,2-difluoro-(2-methylphenyl)acetate" spectroscopic data (NMR, IR, MS)

Collecting Spectroscopic Data

I'm currently focused on collecting spectroscopic data for Ethyl 2,2-difluoro-(2-methylphenyl)acetate. Right now, I'm performing comprehensive Google searches. I am prioritizing reputable sources, like chemical databases, scientific literature, and supplier websites, and I plan to collect NMR, IR, and MS data to analyze.

Planning a Detailed Guide

I'm now shifting gears to the technical guide's structure. I'm planning dedicated sections for NMR, IR, and MS, including tables with data and expert interpretations. An experimental section will describe how to acquire the spectroscopic data in self-validating systems. I will also incorporate citations and Graphviz diagrams.

Defining Data Analysis Steps

I'm now diving into the specifics of data analysis. I'll identify key spectral features for NMR, IR, and MS, including chemical shifts, coupling constants, absorption bands, and fragmentation patterns. I'm focusing on providing expert interpretations within the technical guide, which will follow a structured format with clear sections.

Scoping Data Availability

I'm finding that retrieving specific spectroscopic data for "this compound" is proving to be a challenge. The search results are dominated by data for closely related compounds, such as "Ethyl difluoroacetate" and "Ethyl 2,2-difluoro-2-phenylacetate". My current focus is refining search terms or exploring spectral databases.

Expanding Search Strategies

I've shifted focus to synthesizing "this compound" to uncover associated spectroscopic data in relevant publications. This involved searching for synthesis methods to potentially locate characterization data. I'm also planning to thoroughly search chemical databases, using the CAS number and structure, and will consider predictive methods if direct data remains elusive.

Formulating Data Acquisition Plan

My focus has shifted to the practical data acquisition. I'll search for synthesis methods to unearth characterization data and thoroughly search chemical databases, including the CAS number (if available) or structure. If data is still missing, I'll use related compounds' data to predict the target's spectra, emphasizing the predictive nature of the approach. The guide will clearly state these limitations and provide a general experimental protocol. I'm preparing to structure tables, diagrams, and a comprehensive reference list to support this approach.

Seeking Spectral Data

I am still searching for spectroscopic data for "Ethyl 2,2-difluoro-(2-methyl phenyl)acetate," and direct experimental spectra remain elusive. However, I've managed to gather some promising leads.

Developing the Prediction Strategy

I'm now formulating a detailed plan to predict the spectra. While the target compound's spectra remain unavailable, the gathered data on the close analogs, "Ethyl difluoroacetate" and "Ethyl 2,2-difluoro-2-phenylacetate," will be key. I'm structuring a technical guide that will clearly state the reliance on predictions and present the analog data in tables. The guide will then detail NMR, IR, and MS predictions for the target compound, explaining the 2-methylphenyl group's influence.

Confirming Prediction Approach

I can now confirm my prediction approach, and have a clear path forward. I've gathered spectral data for the analogs and found a pertinent research paper. The technical guide draft will start by explaining the predictive nature of the process and will use the analog data for tables and a detailed spectral prediction for NMR, IR, and MS spectra. I'll explain the impact of the methylphenyl group.

A Technical Guide to Determining the Solubility of Ethyl 2,2-difluoro-(2-methylphenyl)acetate in Common Organic Solvents

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from process chemistry to formulation and bioavailability. This technical guide addresses the solubility of Ethyl 2,2-difluoro-(2-methylphenyl)acetate, a novel fluorinated organic compound. In the absence of publicly available empirical data, this document provides a comprehensive framework for its characterization. It begins with a theoretical analysis of the compound's structural attributes to predict its solubility in various common organic solvents. Following this, a detailed, field-proven experimental protocol for the quantitative determination of solubility using the shake-flask method is presented. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodology required to accurately assess the solubility profile of this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development. For a compound like this compound, understanding its solubility profile is paramount. This knowledge informs crucial decisions in medicinal chemistry, process development, and formulation science. A compound's solubility impacts its absorption and, consequently, its bioavailability. Poor aqueous solubility, for instance, can present significant challenges in developing effective oral dosage forms.

This guide provides a robust framework for approaching the solubility determination of a novel compound for which specific data is not yet available in the literature. By combining theoretical prediction based on molecular structure with a rigorous experimental protocol, researchers can confidently characterize the solubility of this compound.

Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[1][2][3] To anticipate the solubility of this compound, we must first analyze its molecular structure for features that will govern its interactions with various solvents.

The structure of this compound features:

-

A phenyl ring with a methyl group , which is predominantly nonpolar and hydrophobic.

-

Two fluorine atoms attached to the alpha-carbon. The high electronegativity of fluorine can introduce polarity.[7] However, the symmetrical arrangement of the two fluorine atoms may result in a less pronounced dipole moment at that position. The introduction of fluorine can also increase lipophilicity.[8]

Given this combination of polar and nonpolar regions, this compound can be classified as a molecule of intermediate polarity.

Predicted Solubility in Common Organic Solvents:

Based on the "like dissolves like" principle, we can forecast the solubility of this compound in a range of common organic solvents:

-

High Solubility Predicted: In solvents of intermediate polarity, such as dichloromethane , ethyl acetate , and acetone .[9] These solvents can effectively solvate both the polar ester group and the nonpolar aromatic ring.

-

Moderate to High Solubility Predicted: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , which are considered quite universal solvents.[9]

-

Moderate Solubility Predicted: In polar protic solvents like methanol and ethanol . The ester group can act as a hydrogen bond acceptor, allowing for some interaction with these solvents.[4][5][10] However, the nonpolar bulk of the molecule may limit high solubility. As the carbon chain of the alcohol solvent increases (e.g., propanol, butanol), solubility is expected to decrease.[11]

-

Low Solubility Predicted: In highly nonpolar solvents such as hexane and cyclohexane . The polarity of the difluoro-ester group will likely hinder dissolution in these hydrocarbon solvents.

-

Very Low to Insoluble Predicted: In water , a highly polar protic solvent. The large nonpolar surface area of the molecule will likely dominate, making it poorly soluble in aqueous media.

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental determination.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12][13][14] The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC-grade or higher)[15]

-

Scintillation vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol

-

Preparation of Test Samples:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is necessary to ensure a saturated solution is formed.[13][14]

-

To each vial, add a precise volume of the selected organic solvent.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[12] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[13]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Method - HPLC:

-

Develop a suitable HPLC method to quantify the concentration of this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of calibration standards of the compound in each solvent at known concentrations.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared (diluted) samples and record the peak areas.

-

-

Data Analysis and Calculation:

-

Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original, saturated solution. This value represents the solubility of the compound in that solvent.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Diethyl Ether | 2.8 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| DMSO | 7.2 | Experimental Value | Calculated Value |

| Water | 10.2 | Experimental Value | Calculated Value |

Conclusion

While a definitive solubility profile for this compound awaits empirical determination, a systematic approach grounded in the principles of physical organic chemistry allows for robust predictions. The experimental protocol detailed herein provides a reliable and scientifically sound method for obtaining quantitative solubility data. This information is indispensable for the progression of this compound through the drug discovery and development pipeline, enabling informed decisions on process optimization, formulation strategies, and preclinical evaluation.

References

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?[Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. [Link]

-

Gamsjäger, H., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ICH. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry. [Link]

-

Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. ADMET & DMPK. [Link]

-

Lumen Learning. 15.7 Physical Properties of Esters. [Link]

-

Solubility of Things. 1-Fluorononane. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Open Library Publishing Platform. 25.5 Esters – Structure, Properties and Naming. [Link]

-

Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Therapeutic Goods Administration (TGA). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

-

Wikipedia. Organofluorine chemistry. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (PDF). [Link]

-

IKEV. ICH Q6A Guideline. [Link]

-

World Health Organization. 1-6 Specifications. [Link]

-

ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. m.youtube.com [m.youtube.com]

- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Medicinal Chemistry Applications of Ethyl 2,2-difluoro-(2-methylphenyl)acetate

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmaceutical properties.[1][2][3] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound changes to a molecule's behavior in biological systems.[4][5] Judicious fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, alter physicochemical properties like lipophilicity and pKa to improve membrane permeability and bioavailability, and modify electronic properties to enhance binding affinity to target proteins.[3][5][6]

This guide focuses on the potential applications of a specific fluorinated compound, Ethyl 2,2-difluoro-(2-methylphenyl)acetate . We will explore its structural features, propose a synthetic pathway, and outline a comprehensive experimental workflow to evaluate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of gem-difluorinated compounds in their discovery programs.

Molecular Profile of this compound

The therapeutic potential of this compound stems from the interplay of its three key structural components: the gem-difluoro group, the phenylacetate core, and the ortho-methyl substituent.

-

The Gem-Difluoro Group (CF2): The replacement of a methylene (CH2) or carbonyl (C=O) group with a difluoromethylene (CF2) group can serve as a valuable bioisosteric replacement.[2][7] This substitution can significantly increase metabolic stability by making the α-carbon resistant to oxidation by cytochrome P450 enzymes.[3][4] The strong electron-withdrawing nature of the two fluorine atoms can also influence the acidity of neighboring protons and the overall electronic distribution of the molecule, potentially impacting target interactions.

-

The Phenylacetate Core: Phenylacetic acid and its derivatives are prevalent scaffolds in a number of approved drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[8][9] This core structure provides a versatile framework for interacting with various biological targets.

-

The Ortho-Methyl Group: The methyl group at the ortho position of the phenyl ring introduces steric bulk, which can influence the conformation of the molecule. This can be advantageous for locking the molecule into a bioactive conformation, potentially increasing potency and selectivity for its target.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Potential Impact |

| Molecular Weight | ~214.21 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | 2.5 - 3.5 | The gem-difluoro group generally increases lipophilicity compared to a carbonyl but is less lipophilic than a gem-dimethyl group. This moderate lipophilicity can be favorable for membrane permeability.[3] |

| Metabolic Stability | High | The C-F bonds are highly resistant to cleavage, and the gem-difluoro group protects the α-carbon from oxidative metabolism, a common liability for esters.[3][4] |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | The fluorine atoms are weak hydrogen bond acceptors. |

| Aqueous Solubility | Low to Moderate | Expected to have limited aqueous solubility due to its lipophilic character. |

Proposed Synthesis

A plausible synthetic route to this compound could involve the difluorination of the corresponding β-keto ester or the direct difluoroalkylation of a suitable precursor. A potential two-step synthesis from 2-methylphenylacetic acid is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Potential Therapeutic Applications and Mechanistic Hypotheses

The unique structural features of this compound suggest several potential applications in medicinal chemistry.

-

Bioisosteric Replacement for Improved Pharmacokinetics: The difluoroacetate moiety can act as a non-hydrolyzable bioisostere of an ester or a carboxylic acid. This can be particularly useful for overcoming rapid hydrolysis by esterases, thereby prolonging the half-life and improving the pharmacokinetic profile of a drug candidate.[10]

-

Novel Anti-Inflammatory Agents: Given the prevalence of the phenylacetic acid scaffold in NSAIDs, this compound could be explored for its potential to inhibit enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The gem-difluoro group could modulate binding affinity and selectivity for these targets.

-

Enzyme Inhibitors: The polarized C-F bonds and the overall electronic nature of the difluoromethyl group could enable it to act as a mimic of a transition state or to form specific interactions within the active site of various enzymes, such as proteases or hydrolases.

Experimental Evaluation Workflow: A Practical Guide

To assess the therapeutic potential of this compound, a systematic, multi-step experimental workflow is recommended.

Caption: A streamlined workflow for evaluating the compound's potential.

Step 1: In Vitro ADME Profiling

This assay evaluates the compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[11][12]

Protocol:

-

Preparation: Thaw human or rodent liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).[12] Prepare a 1 µM solution of the test compound.

-

Reaction Initiation: Pre-warm the microsomal suspension and the test compound to 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system.[11][13]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.[12]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[13]

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.[11][12]

Data Summary Table:

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |

| Test Compound | (Experimental Value) | (Experimental Value) | High t½ and low CLint suggest good metabolic stability. |

| Positive Control (e.g., Verapamil) | (Known Value) | (Known Value) | Validates assay performance. |

| Negative Control (e.g., Warfarin) | (Known Value) | (Known Value) | Validates assay performance. |

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[14][15][16]

Protocol:

-

Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[14]

-

Donor and Acceptor Wells: The acceptor wells are filled with a buffer solution. The test compound is added to the donor wells.[14][17]

-

Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).

-

Analysis: The concentrations of the compound in both the donor and acceptor wells are measured using LC-MS/MS.

-

Calculation: The permeability coefficient (Pe) is calculated based on the concentrations and incubation time.

Data Summary Table:

| Compound | Permeability Coefficient (Pe, 10⁻⁶ cm/s) | Interpretation |

| Test Compound | (Experimental Value) | High Pe suggests good passive permeability. |

| High Permeability Control (e.g., Caffeine) | > 5 | Validates assay performance. |

| Low Permeability Control (e.g., Famotidine) | < 1 | Validates assay performance. |

Step 2: Preliminary Safety and Efficacy Assessment

These colorimetric assays assess the effect of the compound on cell viability by measuring the metabolic activity of cells.[18][19][20][21]

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.[18][22] A solubilization solution (e.g., DMSO or SDS) is then added to dissolve the formazan crystals.[18]

-

XTT Assay: Add the XTT reagent, which is converted to a water-soluble orange formazan product, eliminating the need for a solubilization step.[19]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined.

If the compound is being investigated as an anti-inflammatory agent, a COX inhibition assay would be a relevant target-based screen.[1][23]

Conceptual Protocol:

-

Enzyme and Substrate: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Incubation: The test compound is pre-incubated with the enzyme before the addition of arachidonic acid.

-

Detection: The product of the enzymatic reaction, prostaglandin E2 (PGE2), is measured using a commercially available ELISA kit.

-

Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated for various concentrations of the test compound to determine the IC50 values. Selectivity for COX-2 over COX-1 is a desirable property for newer anti-inflammatory drugs.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity in medicinal chemistry. The strategic incorporation of the gem-difluoro group onto a phenylacetate scaffold offers a compelling rationale for its investigation as a metabolically stable compound with potential applications in areas such as inflammation and beyond. The experimental workflow detailed in this guide provides a clear and robust pathway for elucidating its ADME properties, preliminary safety profile, and potential efficacy in target-based assays.

Future studies could involve expanding the investigation to a broader range of biological targets, exploring the synthesis of analogs to establish structure-activity relationships (SAR), and, contingent on promising in vitro data, advancing the most promising candidates to in vivo models for pharmacokinetic and efficacy studies.

References

-

Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved January 19, 2026, from [Link]

-

Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 19, 2026, from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved January 19, 2026, from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 19, 2026, from [Link]

-

Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(49), 31965–31974. [Link]

-

Melnykov, K. P., et al. (2022). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Bienta. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 19, 2026, from [Link]

-

Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 19, 2026, from [Link]

-

Fiveable. (n.d.). Target-based screening Definition. Retrieved January 19, 2026, from [Link]

-

Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved January 19, 2026, from [Link]

-

Melnykov, K. P., et al. (2024, November 27). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

BIT 479/579 High-throughput Discovery. (n.d.). Target Based Screening. Retrieved January 19, 2026, from [Link]

-

Xia, X., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1198258. [Link]

-

Computational Chemistry. (2022, December 8). Phenotypic and target-based HTS in drug discovery. Retrieved January 19, 2026, from [Link]

-

protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved January 19, 2026, from [Link]

-

Collins, J. L., et al. (2003). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 46(25), 5449–5452. [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 19, 2026, from [Link]

-

Teacher, A. G. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 19, 2026, from [Link]

-

Swinney, D. C., & Anthony, J. (2011). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Clinical Pharmacology & Therapeutics, 89(4), 509–511. [Link]

-

Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151–163). Humana Press. [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 19, 2026, from [Link]

-

Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5427. [Link]

-

Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 745-758. [Link]

-

Melnykov, K. P., et al. (2024, November 27). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

Brooks, D. A., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277–1280. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylacetates - MeSH. Retrieved January 19, 2026, from [Link]

-

Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-52). [Link]

-

Scott, J. D., et al. (2015). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 6(11), 1104–1109. [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved January 19, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. PAMPA | Evotec [evotec.com]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. biotech-spain.com [biotech-spain.com]

- 20. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. MTT assay - Wikipedia [en.wikipedia.org]

- 23. Target Based Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

Introduction: The Significance of the α,α-Difluoro Moiety in Medicinal Chemistry

An In-depth Technical Guide to the Structural Analogs and Derivatives of Ethyl 2,2-difluoro-(2-methylphenyl)acetate

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The gem-difluoro group (CF2), in particular, serves as a crucial bioisostere, often replacing a methylene group (CH2), a carbonyl group (C=O), or acting as a metabolically stable alternative to a single hydroxyl or thiol. This compound represents a foundational scaffold possessing this key functional group. The presence of the difluoromethyl group adjacent to an aromatic ring and an ester functionality provides a unique combination of lipophilicity, electronic properties, and metabolic stability. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, structural modifications, and potential therapeutic applications of analogs and derivatives stemming from this core structure. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that drive the optimization of these compounds.

Section 1: The Core Scaffold: Synthesis and Properties of α,α-Difluorophenylacetates

The strategic assembly of the Ar-CF2-COOEt core is the first critical step in exploring this chemical space. The choice of synthetic route depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Key Synthetic Strategies

Two primary retrosynthetic approaches dominate the synthesis of this scaffold: formation of the C-F bonds on a pre-existing skeleton or construction of the carbon skeleton using a fluorinated building block.

Strategy A: Deoxyfluorination of α-Ketoesters This is a robust method starting from the corresponding α-ketoester. The rationale behind this approach is the relative accessibility of α-ketoesters via methods like Friedel-Crafts acylation followed by oxidation. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation.

-

Expertise & Experience: While effective, DAST can be thermally unstable. Deoxo-Fluor® is often preferred for its improved safety profile, especially at larger scales. The reaction must be conducted under strictly anhydrous conditions to prevent the formation of hydrolysis byproducts.

Strategy B: The Building Block Approach This strategy involves using a commercially available, pre-fluorinated C2 synthon, such as ethyl bromodifluoroacetate or ethyl difluoroacetate itself, and coupling it with an appropriate aryl partner.

-